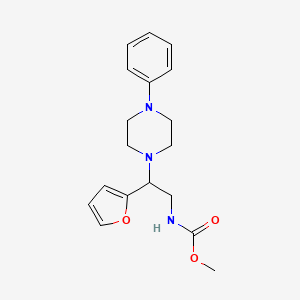
Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia :
- A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), which is essentially restricted to microglia within the brain, was developed using a compound similar to Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate. This tool allows for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo, which is crucial in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Antibacterial, Antiurease, and Antioxidant Activities :
- Compounds derived from Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate demonstrated effective antibacterial, antiurease, and antioxidant activities. Such compounds could have significant implications in developing treatments for bacterial infections and managing oxidative stress-related conditions (Sokmen et al., 2014).
Chemical Synthesis and Characterization :
- Novel Mannich bases synthesized from a compound structurally similar to Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate were characterized and evaluated for antibacterial and antifungal activities. This highlights the compound's potential in synthesizing new antimicrobial agents (N et al., 2021).
Synthesis of Biobased Polyesters :
- Research on 2,5-Bis(hydroxymethyl)furan, a component structurally related to Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate, explored its use in enzymatic polymerization to create biobased polyesters. This application is important for developing environmentally friendly materials (Jiang et al., 2014).
Biological Activity Studies :
- Derivatives of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate, a compound related to Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate, were studied for their cytotoxicity against cancer cell lines and antibacterial activity. This research contributes to understanding potential cancer therapies and antibacterial agents (Phutdhawong et al., 2019).
Dye-Sensitized Solar Cells :
- Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized and used in dye-sensitized solar cells. The incorporation of furan improved the solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technology (Kim et al., 2011).
Eigenschaften
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-18(22)19-14-16(17-8-5-13-24-17)21-11-9-20(10-12-21)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYQWZQRLXLHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

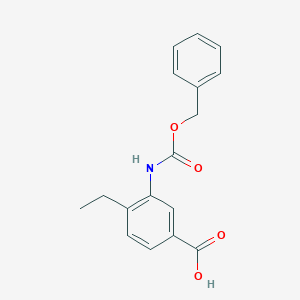
![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)
![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)

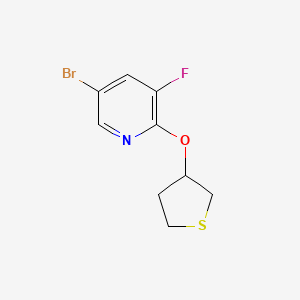

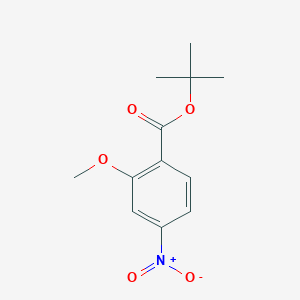

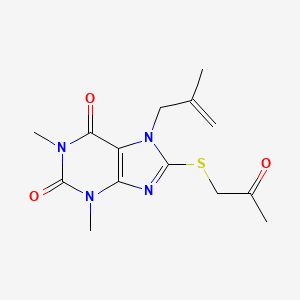
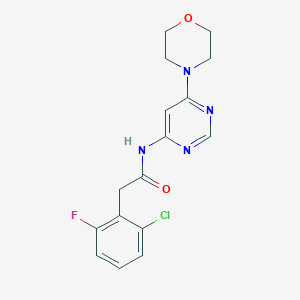
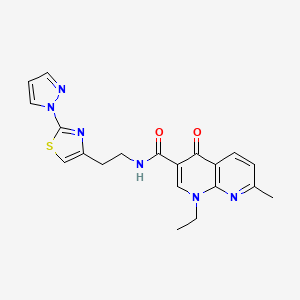
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)
